5-HT6/5-HT2AR antagonist-1

Alzheimer's disease dual antagonist radioligand binding

5-HT6/5-HT2AR antagonist-1 (also designated compound 12; IUPAC: 4-(4-methylpiperazin-1-yl)-6-(2-(naphthalen-2-ylsulfanyl)propan-2-yl)-1,3,5-triazin-2-amine) is a synthetic, small-molecule dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors belonging to the 1,3,5-triazine chemical class. It was derived from a medicinal chemistry campaign that deliberately moved beyond the established 5-HT6R pharmacophore model to achieve balanced dual receptor blockade, and it has demonstrated both in vitro binding potency and in vivo procognitive efficacy in preclinical models relevant to Alzheimer's disease.

Molecular Formula C21H26N6S
Molecular Weight 394.5 g/mol
Cat. No. B12418761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT6/5-HT2AR antagonist-1
Molecular FormulaC21H26N6S
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=NC(=N1)N2CCN(CC2)C)N)SC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H26N6S/c1-21(2,28-17-9-8-15-6-4-5-7-16(15)14-17)18-23-19(22)25-20(24-18)27-12-10-26(3)11-13-27/h4-9,14H,10-13H2,1-3H3,(H2,22,23,24,25)
InChIKeyAFNNYMZEMGROFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT6/5-HT2AR Antagonist-1: A Dual Serotonin Receptor Antagonist for Alzheimer's Disease Research


5-HT6/5-HT2AR antagonist-1 (also designated compound 12; IUPAC: 4-(4-methylpiperazin-1-yl)-6-(2-(naphthalen-2-ylsulfanyl)propan-2-yl)-1,3,5-triazin-2-amine) is a synthetic, small-molecule dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors belonging to the 1,3,5-triazine chemical class [1]. It was derived from a medicinal chemistry campaign that deliberately moved beyond the established 5-HT6R pharmacophore model to achieve balanced dual receptor blockade, and it has demonstrated both in vitro binding potency and in vivo procognitive efficacy in preclinical models relevant to Alzheimer's disease [1].

Why Broad-Spectrum or Selective 5-HT Ligands Cannot Replace 5-HT6/5-HT2AR Antagonist-1


In-class substitution between serotonin receptor ligands fails because minor structural modifications within the 1,3,5-triazine series produce drastic shifts in selectivity between 5-HT6 and 5-HT2A receptors, fundamentally altering the dual-antagonist profile that underpins the procognitive advantage of this compound [1]. Even closely related triazine derivatives or alternative dual antagonists from different chemotypes (e.g., furan-phenol series) differ significantly in their Ki ratios, brain penetration, metabolic stability, and in vivo potency, meaning that procurement of a generic '5-HT6/5-HT2A antagonist' without precise specification risks selecting a molecule with untested or inferior cognitive efficacy [1] [2].

Quantitative Differentiation Evidence for 5-HT6/5-HT2AR Antagonist-1 vs. Closest Analogs


Dual 5-HT6/5-HT2A Binding Affinity: Ki Comparison with a Representative Furan-Phenol Dual Antagonist

5-HT6/5-HT2AR antagonist-1 exhibits a more potent 5-HT6R Ki (11 nM) than the furan-phenol lead compound 42 (Ki 25 nM), while maintaining comparable 5-HT2AR affinity (39 nM vs. 32 nM), resulting in a distinct selectivity ratio that may favor 5-HT6-driven procognitive pathways [1] [2]. Note: These data come from two different studies conducted under comparable but not identical radioligand binding conditions.

Alzheimer's disease dual antagonist radioligand binding serotonin receptor

In Vivo Procognitive Efficacy: NOR Test Reversal of MK-801-Induced Memory Impairment at Low Doses

5-HT6/5-HT2AR antagonist-1 (compound 12) significantly reversed MK-801-induced memory impairment in the Novel Object Recognition (NOR) test in rats at low doses of 1–3 mg/kg, whereas the structurally distinct dual antagonist compound 42 was reported to reverse phencyclidine-induced impairment only at 10 mg/kg in a similar paradigm, suggesting a 3- to 10-fold lower efficacious dose range for the triazine scaffold [1] [2].

novel object recognition procognitive MK-801 Alzheimer's disease in vivo

ADMETox Profile: High Membrane Permeability, Metabolic Stability, and Favorable Safety Signal

In vitro ADMETox characterization of 5-HT6/5-HT2AR antagonist-1 demonstrated high permeability through biological membranes (PAMPA assay), high metabolic stability in rat liver microsomes, absence of mutagenic (Ames test) and hepatotoxic effects, and only moderate CYP3A4 inhibition, a profile that compares favorably with many early-stage triazine 5-HT6R ligands that often exhibit CYP inhibition liabilities [1]. Class-level inference: typical triazine 5-HT6R ligands from earlier series showed significant CYP3A4 inhibition, whereas compound 12 was specifically selected for its moderate CYP3A4 interaction [1].

ADMET drug-like properties permeability metabolic stability CYP3A4

Chemical Scaffold Uniqueness: Triazine Core Differentiates from Indole, Benzimidazole, and Furan-Phenol Dual Antagonists

5-HT6/5-HT2AR antagonist-1 is built on a 1,3,5-triazine core with a specific 4-(4-methylpiperazin-1-yl) and 6-(2-naphthalen-2-ylsulfanyl) substitution pattern, which emerged from an intentional 'exit beyond the pharmacophore model' strategy aimed at overcoming the selectivity limitations of earlier triazine 5-HT6R ligands [1]. This scaffold is chemically and patentably distinct from the indole/benzimidazole dual antagonists described in patent literature [3] and from the furan-phenol series discovered via virtual screening [2], ensuring that procurement of this specific chemotype provides access to a unique intellectual property and SAR space.

1,3,5-triazine chemical scaffold patent landscape structure-activity relationship

Recommended Research and Procurement Applications for 5-HT6/5-HT2AR Antagonist-1


Alzheimer's Disease Preclinical Cognitive Pharmacology Studies

The compound's demonstrated reversal of MK-801-induced memory deficits in the NOR test at 1–3 mg/kg [1] makes it a strong candidate for preclinical studies investigating dual 5-HT6/5-HT2A antagonism as a procognitive strategy in rodent models of Alzheimer's disease. Its balanced affinity profile supports exploration of the hypothesis that simultaneous blockade of both receptors yields superior cognitive outcomes compared to selective 5-HT6R antagonists, which formed the basis of the original medicinal chemistry design [1].

Polypharmacology Tool for Serotonin Receptor Crosstalk Studies

With defined Ki values of 11 nM (5-HT6) and 39 nM (5-HT2A) [1], this compound enables precise interrogation of receptor crosstalk in native neuronal systems. Unlike subtype-selective tool compounds, its dual profile allows researchers to simultaneously inhibit both receptors at concentrations achievable in vitro, facilitating studies on the interplay between 5-HT6 and 5-HT2A signaling in synaptic plasticity, neuroinflammation, or circadian rhythm regulation.

ADMET-Profiled Lead for CNS Drug Discovery Programs

The compound's favorable in vitro ADMET properties—high membrane permeability, high metabolic stability, negative Ames and hepatotoxicity results, and moderate CYP3A4 inhibition [1]—position it as a development-ready lead for CNS drug discovery programs targeting neurodegenerative or psychiatric indications. Its demonstrated in vivo cognitive efficacy at low doses supports further optimization and candidate selection within the triazine chemical series.

Chemical Biology Probe for Dual 5-HT6/5-HT2A Target Engagement Studies

Given its distinct 1,3,5-triazine scaffold with well-characterized structure-activity relationships [1] and its differentiation from indole- and furan-based dual antagonists [2] [3], this compound serves as a valuable chemical probe for target engagement studies requiring a novel chemotype. It can be used in competitive binding assays, cellular thermal shift assays (CETSA), or receptor occupancy studies to validate dual 5-HT6/5-HT2A engagement in native tissues.

Quote Request

Request a Quote for 5-HT6/5-HT2AR antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.